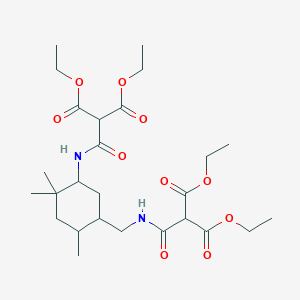
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is a complex organic compound with the molecular formula C25H30N2O13. This compound is known for its unique structure, which includes multiple ester and amide functional groups. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with ethyl chloroformate to form an intermediate, which is then reacted with 3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its ester and amide groups allow it to form stable complexes with proteins and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propenyl]amino}anilino)methylene]malonate
- Diethyl 2-([(1R)-2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxopropyl]cyclobutyl]methyl)malonate
Uniqueness
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is unique due to its specific structural features, such as the presence of multiple ester and amide groups, which confer distinct reactivity and interaction profiles. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
58873-16-8 |
|---|---|
Molecular Formula |
C26H42N2O10 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
diethyl 2-[[5-[(3-ethoxy-2-ethoxycarbonyl-3-oxopropanoyl)amino]-2,4,4-trimethylcyclohexyl]methylcarbamoyl]propanedioate |
InChI |
InChI=1S/C26H42N2O10/c1-8-35-22(31)18(23(32)36-9-2)20(29)27-14-16-12-17(26(6,7)13-15(16)5)28-21(30)19(24(33)37-10-3)25(34)38-11-4/h15-19H,8-14H2,1-7H3,(H,27,29)(H,28,30) |
InChI Key |
XVOSOGKEEMBJPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)NCC1CC(C(CC1C)(C)C)NC(=O)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















